molecular formula C26H37NO4 B13857589 (Z)-N-Cyclopropyl-7-((2R)-3,5-dihydroxy-2-((E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enamide

(Z)-N-Cyclopropyl-7-((2R)-3,5-dihydroxy-2-((E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enamide

Cat. No.: B13857589
M. Wt: 427.6 g/mol
InChI Key: DOLPNGMQVSAVIX-YLZWWUTKSA-N
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Description

N-Cyclopropyl Bimatoprost is a synthetic prostamide and a structural analog of prostaglandin F2α. It is primarily used in the field of ophthalmology for the treatment of glaucoma and ocular hypertension. This compound is known for its ability to reduce intraocular pressure by increasing the outflow of aqueous humor from the eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl Bimatoprost involves several steps, starting from the basic structure of BimatoprostThis is typically achieved through a series of reactions involving the formation of intermediates, which are then converted to the final product through cyclopropanation reactions .

Industrial Production Methods

Industrial production of N-Cyclopropyl Bimatoprost follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl Bimatoprost undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products .

Scientific Research Applications

N-Cyclopropyl Bimatoprost has a wide range of scientific research applications, including:

Mechanism of Action

N-Cyclopropyl Bimatoprost exerts its effects by mimicking the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2). It lowers intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral outflow pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Cyclopropyl Bimatoprost include:

Uniqueness

N-Cyclopropyl Bimatoprost is unique due to the presence of the cyclopropyl group, which enhances its stability and efficacy compared to other prostaglandin analogs. This structural modification allows for improved binding to prostamide receptors, leading to more effective reduction of intraocular pressure .

Properties

Molecular Formula

C26H37NO4

Molecular Weight

427.6 g/mol

IUPAC Name

(Z)-N-cyclopropyl-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide

InChI

InChI=1S/C26H37NO4/c28-21(15-12-19-8-4-3-5-9-19)16-17-23-22(24(29)18-25(23)30)10-6-1-2-7-11-26(31)27-20-13-14-20/h1,3-6,8-9,16-17,20-25,28-30H,2,7,10-15,18H2,(H,27,31)/b6-1-,17-16+/t21?,22?,23-,24?,25?/m1/s1

InChI Key

DOLPNGMQVSAVIX-YLZWWUTKSA-N

Isomeric SMILES

C1CC1NC(=O)CCC/C=C\CC2[C@H](C(CC2O)O)/C=C/C(CCC3=CC=CC=C3)O

Canonical SMILES

C1CC1NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O

Origin of Product

United States

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